5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methyl group and a pyrrolidinylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common route includes the sulfonylation of a phenyl group followed by the introduction of a pyrrolidine ring. The final step involves the carboxylation of the benzoic acid core. Reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-[4-(morpholinylsulfonyl)phenyl]benzoic acid
- 5-Methyl-2-[4-(piperidinylsulfonyl)phenyl]benzoic acid
- 5-Methyl-2-[4-(thiomorpholinylsulfonyl)phenyl]benzoic acid
Uniqueness
5-Methyl-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring or variations in the sulfonyl group.
Properties
IUPAC Name |
5-methyl-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-9-16(17(12-13)18(20)21)14-5-7-15(8-6-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQIZXNIZFGFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692341 |
Source
|
Record name | 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-10-9 |
Source
|
Record name | 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.